6-(trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid
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Overview
Description
6-(Trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid is a chemical compound with the molecular formula C7H9F3O3. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The trifluoromethyl group attached to the ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid typically involves the following steps:
Hydroalkoxylation of γ- and δ-hydroxy olefins: This method uses platinum-catalyzed hydroalkoxylation to form the tetrahydropyran ring.
Cyclization of homoallyl alcohols with aldehydes: Cerium ammonium nitrate is used to cyclize homoallyl alcohols with aldehydes, yielding tetrahydropyran derivatives.
Intramolecular hydroalkoxylation: Lanthanide triflates catalyze the intramolecular hydroalkoxylation of hydroxyalkenes in room temperature ionic liquids, producing tetrahydropyrans.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used.
Scientific Research Applications
6-(Trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of prostaglandins and proinflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta . These interactions suggest its potential use as an anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
2-Oxo-2H-pyran-6-carboxylic acid: A related compound with a similar ring structure but different functional groups.
Methyl 2-oxo-2H-pyran-3-carboxylate: Another derivative of tetrahydropyran with distinct chemical properties.
Uniqueness
6-(Trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts enhanced stability, lipophilicity, and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring these specific properties.
Properties
Molecular Formula |
C7H9F3O3 |
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Molecular Weight |
198.14 g/mol |
IUPAC Name |
6-(trifluoromethyl)oxane-3-carboxylic acid |
InChI |
InChI=1S/C7H9F3O3/c8-7(9,10)5-2-1-4(3-13-5)6(11)12/h4-5H,1-3H2,(H,11,12) |
InChI Key |
DVWUKMBFEJJCFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OCC1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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